molecular formula C5HCl2F3O4S3 B2608306 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride CAS No. 2193065-00-6

4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride

Cat. No.: B2608306
CAS No.: 2193065-00-6
M. Wt: 349.13
InChI Key: MJEDHBKAQIHVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)thiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride groups . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride involves its reactive sulfonyl chloride groups, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful for modifying proteins and other biomolecules, potentially altering their function or activity . The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride is unique due to the combination of the trifluoromethyl group and two sulfonyl chloride groups on the thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form multiple covalent bonds with nucleophiles . These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-(trifluoromethyl)thiophene-2,3-disulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3O4S3/c6-16(11,12)3-2(5(8,9)10)1-15-4(3)17(7,13)14/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEDHBKAQIHVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)S(=O)(=O)Cl)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.